4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid
Overview
Description
AT7519 trifluoroacetate is a novel multitargeted cyclin-dependent kinase inhibitor that selectively inhibits cyclin-dependent kinases 1, 2, 4, 5, and 9. It has shown promising results in preclinical models and early-phase clinical trials for the treatment of various cancers, including leukemia and multiple myeloma .
Preparation Methods
The synthesis of AT7519 trifluoroacetate involves several steps, including the formation of the core structure and subsequent modifications to introduce specific functional groupsThe final step involves the trifluoroacetate salt formation to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
AT7519 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents on the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents.
Scientific Research Applications
AT7519 trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: The compound is used to investigate the molecular mechanisms of cell cycle control and apoptosis in various cell lines.
Medicine: AT7519 trifluoroacetate is being evaluated in clinical trials for the treatment of cancers such as leukemia, multiple myeloma, and solid tumors. .
Industry: The compound is used in the development of new therapeutic agents targeting cyclin-dependent kinases.
Mechanism of Action
AT7519 trifluoroacetate exerts its effects by selectively inhibiting cyclin-dependent kinases, leading to the inhibition of cell cycle progression and induction of apoptosis. The compound targets the phosphorylation of RNA polymerase II, which is essential for transcriptional regulation. By inhibiting this process, AT7519 trifluoroacetate downregulates the expression of antiapoptotic proteins such as Mcl-1, leading to cell death .
Comparison with Similar Compounds
AT7519 trifluoroacetate is unique in its ability to selectively inhibit multiple cyclin-dependent kinases with high potency. Similar compounds include:
Flavopiridol: Another cyclin-dependent kinase inhibitor with a broader range of targets but lower selectivity.
Roscovitine: A selective inhibitor of cyclin-dependent kinases 1, 2, and 5, but with different pharmacokinetic properties.
Dinaciclib: A potent inhibitor of cyclin-dependent kinases 1, 2, 5, and 9, similar to AT7519 trifluoroacetate, but with a different chemical structure and mechanism of action
AT7519 trifluoroacetate stands out due to its high selectivity and potency, making it a valuable tool in both research and clinical settings.
Properties
IUPAC Name |
4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5O2.C2HF3O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9;3-2(4,5)1(6)7/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOQTRBZWZONHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-85-6 | |
Record name | 1H-Pyrazole-3-carboxamide, 4-[(2,6-dichlorobenzoyl)amino]-N-4-piperidinyl-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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